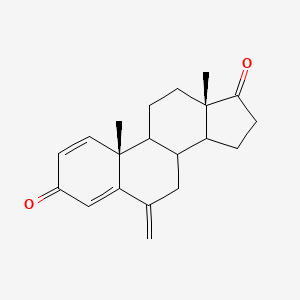
6-Methylenandrosta-1,4-diene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Methylenandrosta-1,4-diene-3,17-dione involves multiple steps, starting from androstenedione. The key steps include:
Methylenation: Introduction of a methylene group at the 6th position.
Dehydrogenation: Formation of the 1,4-diene structure.
Oxidation: Conversion of the hydroxyl groups to ketones at the 3rd and 17th positions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
6-Methylenandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bonds.
Substitution: Replacement of functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methylenandrosta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroidal aromatase inhibitors.
Biology: Investigated for its effects on enzyme activity and hormone regulation.
Medicine: Explored for its potential in treating estrogen-dependent cancers, such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals targeting hormone-related conditions.
Mecanismo De Acción
The compound exerts its effects by irreversibly binding to the aromatase enzyme, leading to its inactivation . This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .
Comparación Con Compuestos Similares
6-Methylenandrosta-1,4-diene-3,17-dione is unique among aromatase inhibitors due to its irreversible binding mechanism . Similar compounds include:
4-Hydroxyandrostenedione: Another aromatase inhibitor but with reversible binding.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism but different chemical structure.
Letrozole: A non-steroidal aromatase inhibitor with reversible binding.
These comparisons highlight the uniqueness of this compound in terms of its irreversible inhibition and specific structural features .
Propiedades
Fórmula molecular |
C20H24O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1 |
Clave InChI |
BFYIZQONLCFLEV-VQIOPMHJSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















